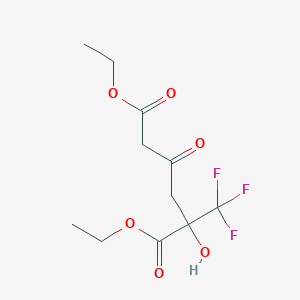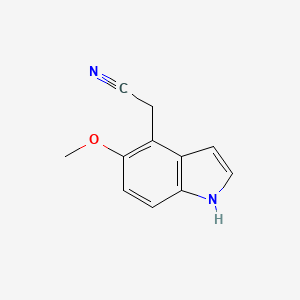
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with propan-1-amine under specific conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxylic acid: Known for its use in the synthesis of nucleoside analogues.
1-Methyl-1H-1,2,4-triazole-3-amine: Used in various chemical reactions and as a building block for pharmaceuticals.
4-Methyl-1H-1,2,4-triazole-3-thiol: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13ClN4 |
|---|---|
Molecular Weight |
176.65 g/mol |
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3,(H,8,9,10);1H |
InChI Key |
MTPCBCCJFHIBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NNC(=N1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)






![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)



![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)
